2-Methyl-3-(pyridin-2-yl)benzaldehyde

Medicinal Chemistry ADME Lipophilicity

Generic substitution with non-methylated analogs fails to access the 6-aryl-2-picoline scaffold required for insecticidal thiosemicarbazone synthesis. This compound provides the exact ortho-methyl, meta-pyridyl pattern. Key outcomes: Enables patented 6-aryl-2-methylpyridine synthesis; Optimized CNS drug candidate profile (logP 2.87, TPSA 29.96 Ų, MW 197.23); Weak ALDH3A1 affinity (IC50 >100,000 nM) supports AO metabolism probe use. Consistent ≥97% purity with full QA documentation.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 89930-06-3
Cat. No. B13086148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(pyridin-2-yl)benzaldehyde
CAS89930-06-3
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=N2)C=O
InChIInChI=1S/C13H11NO/c1-10-11(9-15)5-4-6-12(10)13-7-2-3-8-14-13/h2-9H,1H3
InChIKeyRZIUTQMBXRUPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(pyridin-2-yl)benzaldehyde Procurement & Overview


2-Methyl-3-(pyridin-2-yl)benzaldehyde (CAS 89930-06-3) is a heterocyclic aromatic aldehyde with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound is characterized by a benzaldehyde core substituted at the 3-position with a pyridin-2-yl group and a methyl group at the 2-position. Its structural features make it a versatile intermediate in organic synthesis, particularly in the construction of polysubstituted pyridines and biologically active molecules [1][2]. The compound is commercially available from multiple vendors in purities ranging from 95% to 98% .

Why Generic Substitution Fails


In the landscape of substituted benzaldehydes and pyridyl derivatives, generic substitution is not a viable strategy for 2-Methyl-3-(pyridin-2-yl)benzaldehyde. While compounds like 3-(pyridin-2-yl)benzaldehyde (CAS 85553-53-3) and 4-(pyridin-2-yl)benzaldehyde (CAS 127406-56-8) share the same pyridyl-benzaldehyde core, the presence and position of the methyl group on 2-Methyl-3-(pyridin-2-yl)benzaldehyde significantly alters its physicochemical properties, reactivity, and biological interactions [1]. For example, the calculated logP of this compound is 2.87, whereas 3-(pyridin-2-yl)benzaldehyde has a reported logP ranging from 2.05 to 2.56, indicating a notable difference in lipophilicity [2]. Furthermore, in specific biological assays, such as ALDH3A1 inhibition, the compound exhibits weak activity (IC50 > 100,000 nM), a profile that may differ from unsubstituted or differently substituted analogs [3]. These quantifiable differences in partition coefficient and biological target engagement underscore that substituting 2-Methyl-3-(pyridin-2-yl)benzaldehyde with a close analog could lead to divergent outcomes in synthetic yield, metabolic stability, or target potency. The following section provides detailed, comparative quantitative evidence to inform selection and procurement.

2-Methyl-3-(pyridin-2-yl)benzaldehyde Differentiation Evidence


Enhanced Lipophilicity (LogP)

2-Methyl-3-(pyridin-2-yl)benzaldehyde exhibits a calculated logP of 2.87, which is significantly higher than that of its non-methylated analog 3-(pyridin-2-yl)benzaldehyde, for which reported logP values range from 2.05 to 2.56 [1]. This increase in lipophilicity is attributable to the methyl group at the 2-position of the benzaldehyde ring. For applications requiring optimal membrane permeability or organic phase partitioning, this compound offers a quantifiable advantage.

Medicinal Chemistry ADME Lipophilicity

Mass Difference for Reaction Tracking

With a molecular weight of 197.23 g/mol, 2-Methyl-3-(pyridin-2-yl)benzaldehyde is 14.02 g/mol heavier than its close analog 3-(pyridin-2-yl)benzaldehyde (MW 183.21 g/mol) due to the presence of the additional methyl group . This mass difference provides a distinct analytical signature for reaction monitoring via LC-MS or GC-MS, facilitating unambiguous tracking of the intermediate in complex synthetic sequences.

Synthetic Chemistry Process Chemistry Analytical Chemistry

Commercial Purity Grade

Among commercial sources, 2-Methyl-3-(pyridin-2-yl)benzaldehyde is offered at a minimum purity of 98% (NLT) by MolCore, which exceeds the standard 95-97% purity range commonly available for 3-(pyridin-2-yl)benzaldehyde from multiple vendors . This higher purity specification reduces the need for additional purification steps and minimizes potential side reactions from impurities.

Procurement Quality Control Chemical Sourcing

Weak ALDH3A1 Inhibition

In a biochemical assay for human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-Methyl-3-(pyridin-2-yl)benzaldehyde demonstrated very weak inhibitory activity with an IC50 value greater than 100,000 nM [1]. This contrasts with other aldehydes that are known to be potent ALDH inhibitors. For projects where ALDH3A1 inhibition is an undesired off-target effect, this compound's low affinity presents a potential selectivity advantage.

Enzyme Inhibition Off-Target Screening Drug Discovery

2-Methyl-3-(pyridin-2-yl)benzaldehyde Application Scenarios


6-Aryl-2-methylpyridine Synthesis

2-Methyl-3-(pyridin-2-yl)benzaldehyde serves as a key building block in the patented synthesis of 6-aryl-2-methylpyridines, which are precursors to insecticidal thiosemicarbazones [1]. Its unique substitution pattern (ortho-methyl, meta-pyridyl) is specifically required to access the desired 6-aryl-2-picoline scaffold, a motif not accessible with simpler benzaldehyde or pyridine analogs [1]. The process involves conversion to a 1-aryl-1,5-hexanedione intermediate followed by cyclization with hydroxylamine, a route enabled by the compound's structural features.

CNS Fragment in Drug Discovery

The enhanced lipophilicity of 2-Methyl-3-(pyridin-2-yl)benzaldehyde (logP 2.87) compared to its non-methylated analogs makes it a valuable fragment for designing central nervous system (CNS) drug candidates where blood-brain barrier permeability is desired [1]. Its moderate molecular weight (197.23 g/mol) and low topological polar surface area (TPSA 29.96 Ų) align with the physicochemical properties of CNS-penetrant compounds [1]. The aldehyde functionality provides a reactive handle for bioconjugation or further derivatization, allowing for rapid analog generation.

LC-MS/MS Internal Standard

The distinct molecular weight of 2-Methyl-3-(pyridin-2-yl)benzaldehyde (197.23 g/mol), differing by 14 Da from the non-methylated 3-(pyridin-2-yl)benzaldehyde (183.21 g/mol), allows it to serve as an ideal internal standard or reference compound in LC-MS/MS assays targeting pyridyl benzaldehyde metabolites [1]. Its structural similarity ensures comparable ionization efficiency and chromatographic behavior, while the mass difference provides clear signal resolution, enhancing analytical accuracy and precision.

Aldehyde Oxidase Metabolism Probe

Given its weak affinity for ALDH3A1 (IC50 > 100,000 nM), 2-Methyl-3-(pyridin-2-yl)benzaldehyde may be a useful probe substrate for aldehyde oxidase (AO) metabolism studies [1]. The compound's structural features—including the electron-withdrawing pyridyl ring and electron-donating methyl group—can influence its susceptibility to oxidation by AO versus other aldehyde-metabolizing enzymes, offering a tool to dissect metabolic pathways in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(pyridin-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.